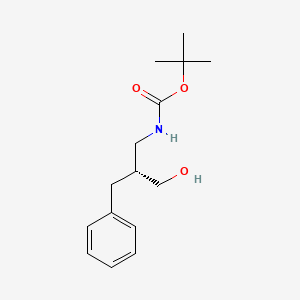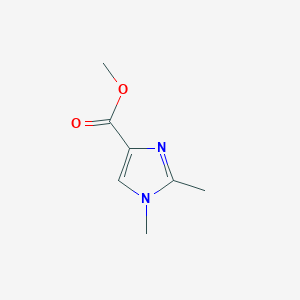
Methyl N-((benzyloxy)carbonyl)-O-(tert-butyldimethylsilyl)-L-serinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-((benzyloxy)carbonyl)-O-(tert-butyldimethylsilyl)-L-serinate is a compound that features a combination of protective groups, including the benzyloxycarbonyl (Cbz) group and the tert-butyldimethylsilyl (TBDMS) group. These protective groups are commonly used in organic synthesis to protect functional groups during chemical reactions. The compound is particularly relevant in the synthesis of peptides and other complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-((benzyloxy)carbonyl)-O-(tert-butyldimethylsilyl)-L-serinate typically involves multiple steps:
Protection of the Hydroxyl Group: The hydroxyl group of L-serine is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. This reaction is carried out in an aprotic solvent like dichloromethane (DCM) at room temperature.
Protection of the Amino Group: The amino group of the protected serine is then protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium bicarbonate (NaHCO₃) in an aqueous-organic solvent system.
Esterification: The carboxyl group of the doubly protected serine is esterified using methanol and a catalyst such as sulfuric acid (H₂SO₄) to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce protective groups more efficiently and sustainably compared to traditional batch processes .
化学反応の分析
Types of Reactions
Methyl N-((benzyloxy)carbonyl)-O-(tert-butyldimethylsilyl)-L-serinate can undergo various types of chemical reactions, including:
Deprotection Reactions: Removal of the protective groups under specific conditions.
Substitution Reactions: Nucleophilic substitution at the benzyloxycarbonyl or tert-butyldimethylsilyl groups.
Oxidation and Reduction: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Major Products
The major products formed from these reactions are the deprotected or substituted derivatives of the original compound, which can be further utilized in synthetic pathways.
科学的研究の応用
Methyl N-((benzyloxy)carbonyl)-O-(tert-butyldimethylsilyl)-L-serinate has several applications in scientific research:
Peptide Synthesis: Used as an intermediate in the synthesis of peptides, where the protective groups prevent unwanted side reactions.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Bioconjugation: Utilized in the modification of biomolecules for various biological studies.
Organic Synthesis: Serves as a building block in the synthesis of complex organic molecules.
作用機序
The compound exerts its effects primarily through the protective groups:
TBDMS Group: Protects the hydroxyl group from nucleophilic attack and oxidation.
Cbz Group: Protects the amino group from nucleophilic attack and oxidation.
These protective groups are selectively removed under specific conditions to reveal the functional groups for further reactions. The molecular targets and pathways involved depend on the specific application and the subsequent reactions the compound undergoes.
類似化合物との比較
Similar Compounds
Methyl N-((benzyloxy)carbonyl)-L-serinate: Lacks the TBDMS group, making it less protected.
Methyl N-((tert-butyloxycarbonyl)-L-serinate: Uses a different protective group (Boc) instead of Cbz.
Methyl N-((benzyloxy)carbonyl)-O-(trimethylsilyl)-L-serinate: Uses a different silyl protecting group (TMS) instead of TBDMS.
Uniqueness
Methyl N-((benzyloxy)carbonyl)-O-(tert-butyldimethylsilyl)-L-serinate is unique due to the combination of Cbz and TBDMS protective groups, which provide robust protection for both the amino and hydroxyl groups. This makes it particularly useful in multi-step synthetic pathways where selective deprotection is required.
特性
分子式 |
C18H29NO5Si |
|---|---|
分子量 |
367.5 g/mol |
IUPAC名 |
methyl (2S)-3-[tert-butyl(dimethyl)silyl]oxy-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C18H29NO5Si/c1-18(2,3)25(5,6)24-13-15(16(20)22-4)19-17(21)23-12-14-10-8-7-9-11-14/h7-11,15H,12-13H2,1-6H3,(H,19,21)/t15-/m0/s1 |
InChIキー |
MGMBDAZINVGJIJ-HNNXBMFYSA-N |
異性体SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
正規SMILES |
CC(C)(C)[Si](C)(C)OCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl 6-iodobenzo[d]oxazole-2-carboxylate](/img/structure/B12955345.png)
![Ethyl 3-bromoimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B12955348.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,1-b]oxazole](/img/structure/B12955359.png)







